molecular formula C13H10N4O4 B2602888 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-27-8

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No. B2602888
CAS RN: 672925-27-8
M. Wt: 286.247
InChI Key: QVJYENBSYOEMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine” is a complex organic compound that belongs to the class of compounds known as oxazolopyrimidines . Oxazolopyrimidines are often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .


Synthesis Analysis

The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride or polyphosphoric (PPA) acid . In the usual manner, the required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine” would depend on its specific structure. These could include properties such as melting point, boiling point, density, molecular formula, molecular weight, and others .

Scientific Research Applications

Neuroprotective Agent

Pyrimidine and its derivatives have been proven to be used as neuroprotective agents . They are a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The triazole-pyrimidine hybrid compounds have promising neuroprotective properties .

Anti-neuroinflammatory Agent

The triazole-pyrimidine hybrid compounds also show significant anti-neuroinflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antiviral Agent

Pyrimidine and its derivatives have been proven to have antiviral activity . They can potentially be developed as antiviral agents.

Anticancer Agent

Pyrimidine and its derivatives have been proven to have anticancer activity . They can potentially be developed as anticancer agents.

Antioxidant Agent

Pyrimidine and its derivatives have been proven to have antioxidant activity . They can potentially be developed as antioxidant agents.

Antimicrobial Agent

Pyrimidine and its derivatives have been proven to have antimicrobial activity . They can potentially be developed as antimicrobial agents.

CDK2 Inhibitor

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . They have shown superior cytotoxic activities against MCF-7 and HCT-116 .

Apoptosis Inducer

Some of these compounds have shown to alter cell cycle progression and induce apoptosis within HCT cells .

Mechanism of Action

The mechanism of action of “3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine” would depend on its specific biological targets. Oxazolopyrimidines are often used as pharmacophores in drugs targeting a wide range of proteins, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

Future Directions

The future directions for research on “3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine” could include further exploration of its potential biological activities and the development of new synthesis methods. Given the wide range of activities associated with oxazolopyrimidines, this compound could potentially be a valuable tool in the development of new drugs .

properties

IUPAC Name

3-methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-7-3-4-10(9(5-7)17(18)19)20-12-11-8(2)16-21-13(11)15-6-14-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJYENBSYOEMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=NC3=C2C(=NO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.